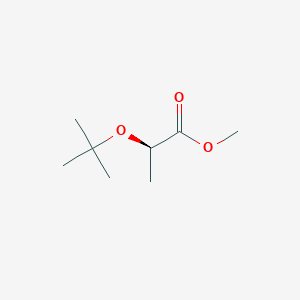

methyl (R)-2-(tert-butyloxy)propionate

Description

Properties

CAS No. |

832152-12-2 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxy]propanoate |

InChI |

InChI=1S/C8H16O3/c1-6(7(9)10-5)11-8(2,3)4/h6H,1-5H3/t6-/m1/s1 |

InChI Key |

HMNAQPHRRUSXOK-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](C(=O)OC)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)OC)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Notes:

- Aromatic substituents (e.g., phenoxy or pyridyloxy) enhance π-π interactions, making such derivatives useful in herbicidal applications .

Physical and Chemical Properties

Key Observations :

Reactivity Trends :

Market Insights :

Q & A

Q. What are the recommended synthetic routes for methyl (R)-2-(tert-butyloxy)propionate, and how do reaction conditions affect yield and purity?

Methodological Answer: The synthesis of this compound typically involves enantioselective esterification or transesterification. Key methods include:

- Catalytic asymmetric synthesis : Use of palladium catalysts (e.g., tetrachloropalladic acid) in methanol/toluene at 110°C yields high enantiomeric excess (e.g., 94–95% ee) .

- Base-mediated reactions : Sodium hydroxide in aqueous or dimethylformamide (DMF) systems at 60–70°C can achieve yields >95% but may require post-reaction chiral purification .

- Lipase-catalyzed resolution : Enzymatic methods in pseudo-eutectic systems reduce racemization and solvent use, enhancing enantioselectivity .

Q. Critical Factors :

Q. Which spectroscopic methods are most effective for characterizing the structural and enantiomeric integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the tert-butyloxy group. For example, the tert-butyl protons appear as a singlet at δ 1.2–1.4 ppm, while the methoxy group resonates at δ 3.6–3.8 ppm .

- Chiral HPLC : Use of Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol eluents resolves enantiomers. Retention time differences >2 minutes indicate high enantiomeric purity .

- Polarimetry : Specific optical rotation ([α]) values >+20° (e.g., +22.5° in methanol) confirm the (R)-configuration .

Validation : Cross-referencing with X-ray crystallography (if crystalline) or comparison to known chiral derivatives (e.g., methyl (R)-2-phenoxypropionate) ensures accuracy .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?

Methodological Answer: Racemization occurs via keto-enol tautomerism or base-catalyzed epimerization. Mitigation strategies include:

- Low-temperature synthesis : Enzymatic resolutions at 25–40°C reduce thermal energy available for stereochemical inversion .

- Protecting group selection : The tert-butyloxy group’s steric bulk hinders nucleophilic attack at the ester carbonyl, stabilizing the (R)-configuration .

- Catalyst choice : Palladium catalysts with chiral ligands (e.g., BINAP) enhance asymmetric induction, achieving >95% ee in model reactions .

Case Study : A DMF/NaOH system at 60°C produced 1.3% undesired 2-methoxyacetophenone due to competing nucleophilic substitution; switching to toluene/Pd catalysis reduced impurities to <0.2% .

Q. What strategies are effective in resolving and quantifying minor enantiomeric impurities?

Methodological Answer:

- Chiral GC-MS : Capillary columns (e.g., γ-cyclodextrin) coupled with electron ionization detect impurities at 0.1% levels.

- Marfey’s reagent derivatization : Post-column derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide enhances HPLC sensitivity for trace (S)-enantiomers .

- Dynamic kinetic resolution : Use of shvo catalyst in tandem with lipases enables real-time enantiomer interconversion, improving final ee to >99% .

Data Interpretation : A 0.5% impurity in HPLC correlates with a 1% decrease in biological activity in herbicide intermediates, underscoring the need for rigorous analysis .

Q. How does the tert-butyloxy group influence the compound’s stability, and what degradation products are observed?

Methodological Answer:

- Hydrolytic stability : The tert-butyloxy group resists hydrolysis under acidic conditions (pH 3–5) but degrades in strong bases (pH >10) to form (R)-2-hydroxypropionic acid .

- Thermal degradation : At >150°C, cleavage of the tert-butyloxy group releases isobutylene, detected via GC-MS as a dominant degradation pathway .

- Oxidative stability : Exposure to peroxides or UV light generates methyl propionate and tert-butyl peroxide, identified via H NMR δ 1.2–1.3 ppm (tert-butyl) and δ 3.6 ppm (methoxy) .

Storage Recommendations : Store at –20°C under nitrogen, avoiding prolonged exposure to light or humidity .

Q. What role does this compound play as a chiral building block in pharmaceutical intermediates?

Methodological Answer: The tert-butyloxy group serves as a transient protecting group in synthesizing β-amino acids or herbicides. For example:

- Herbicide intermediates : Methyl (R)-2-(4-hydroxyphenoxy)propionate derivatives exhibit herbicidal activity against broadleaf weeds via auxin mimicry .

- Drug synthesis : Coupling with fluorenylmethyloxycarbonyl (Fmoc) groups enables peptide chain elongation in solid-phase synthesis .

Mechanistic Insight : The tert-butyloxy group’s electron-withdrawing effect stabilizes transition states in SN2 reactions, enhancing regioselectivity in subsequent alkylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.